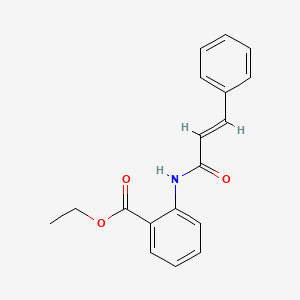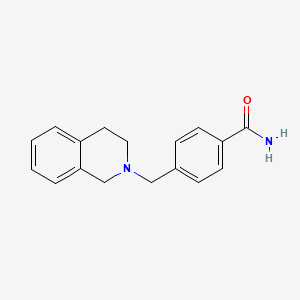![molecular formula C12H14N4O2S B5687218 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide](/img/structure/B5687218.png)
4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs). It has been extensively studied for its potential therapeutic applications in cancer treatment.
Mechanism of Action
4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 selectively inhibits the activity of CDK4 and CDK6, which are involved in the regulation of the G1 phase of the cell cycle. By inhibiting these kinases, 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 induces cell cycle arrest in cancer cells, preventing them from progressing through the cell cycle and dividing. This ultimately leads to inhibition of tumor growth.
Biochemical and Physiological Effects:
4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 has been shown to have a number of biochemical and physiological effects in cancer cells. It induces cell cycle arrest in cancer cells, leading to inhibition of tumor growth. It also enhances the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 has been found to be well-tolerated in preclinical studies, with minimal toxicity observed.
Advantages and Limitations for Lab Experiments
4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 is a potent and selective inhibitor of CDK4 and CDK6, making it an attractive target for cancer therapy. It has been extensively studied in preclinical models, and has shown promising results in inhibiting tumor growth. However, there are also limitations to using 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 in lab experiments. It has been found to be less effective in certain types of cancer, and there is also the potential for resistance to develop over time.
Future Directions
There are several future directions for research on 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991. One area of focus is on identifying biomarkers that can predict response to 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 in cancer patients. Another area of research is on developing combination therapies that can enhance the efficacy of 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 in treating cancer. There is also ongoing research on developing second-generation CDK4/6 inhibitors that may have improved efficacy and fewer side effects. Overall, 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 has shown great promise as a potential cancer therapy, and continued research in this area is needed to fully realize its therapeutic potential.
Synthesis Methods
4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 was first synthesized by Pfizer in 2004. The synthesis involves the reaction of 4-aminobenzenesulfonamide with 4,6-dimethyl-2-chloropyrimidine in the presence of a base. The resulting product is then purified through recrystallization to obtain 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 in high purity.
Scientific Research Applications
4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit CDK4 and CDK6, which are critical regulators of the cell cycle. 4-[(4,6-dimethyl-2-pyrimidinyl)amino]benzenesulfonamide 0332991 has been found to induce cell cycle arrest in cancer cells, leading to inhibition of tumor growth. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
4-[(4,6-dimethylpyrimidin-2-yl)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-8-7-9(2)15-12(14-8)16-10-3-5-11(6-4-10)19(13,17)18/h3-7H,1-2H3,(H2,13,17,18)(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTQNRRKIZITLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({(3R*,5R*)-5-[(4-pyridin-3-ylpiperazin-1-yl)carbonyl]piperidin-3-yl}carbonyl)morpholine](/img/structure/B5687136.png)
![9-[(5-methylisoxazol-3-yl)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5687144.png)
![5-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5687162.png)

![(3R*,4R*)-1-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5687173.png)

![(4-fluorophenyl)[4-(4-methoxybenzoyl)piperazin-1-yl]acetic acid](/img/structure/B5687193.png)

![1,3-dimethyl-5-[2-(1,3-thiazol-2-yl)piperidin-1-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5687210.png)

![(3'R*,4'R*)-1'-[4-(trifluoromethoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5687216.png)
![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5687226.png)
![(3aS*,10aS*)-2-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5687227.png)
![2-(2-pyridin-3-ylethyl)-9-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5687236.png)